7-oxo-8H-1,8-naphthyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
7-oxo-8H-1,8-naphthyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-7-4-2-5-1-3-6(9(13)14)10-8(5)11-7/h1-4H,(H,13,14)(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEBWJLPLVAEJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CC(=O)N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-oxo-8H-1,8-naphthyridine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another approach includes the Friedländer synthesis, which involves the cyclization of 2-aminopyridine with a β-ketoester or β-diketone under acidic or basic conditions .
Industrial Production Methods
Industrial production of 7-oxo-8H-1,8-naphthyridine-2-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-oxo-8H-1,8-naphthyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives with different oxidation states.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of 7-hydroxy-8H-1,8-naphthyridine-2-carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions include various substituted and functionalized naphthyridine derivatives, which can be further utilized in different applications, including drug development and materials science .
Scientific Research Applications
7-oxo-8H-1,8-naphthyridine-2-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-oxo-8H-1,8-naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound inhibits bacterial DNA gyrase, an enzyme essential for DNA replication and transcription . This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death. The compound’s anticancer activity is attributed to its ability to intercalate with DNA and inhibit topoisomerase II, an enzyme involved in DNA replication and cell division .
Comparison with Similar Compounds
Key Findings and Implications
Positional Isomerism : Carboxylic acid placement (position 2 vs. 3) drastically alters biological activity. Position 3 analogs (e.g., nalidixic acid) excel in antibacterial roles, while position 2 derivatives are explored for CNS and antihistaminic applications .
Halogenation : Chloro and fluoro substituents enhance anticancer activity by improving target affinity and metabolic stability .
Electron-Withdrawing Groups : Trifluoromethyl substitutions increase lipophilicity, enabling blood-brain barrier penetration .
Synthetic Feasibility : Gould–Jacobs and substitution/hydrolysis routes are scalable for industrial production, though yields vary (60–70% vs. 63.69%) .
Biological Activity
7-Oxo-8H-1,8-naphthyridine-2-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly its antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
7-Oxo-8H-1,8-naphthyridine-2-carboxylic acid features a naphthyridine core with a carboxylic acid functional group at the 2-position and a keto group at the 7-position. This unique structure contributes to its reactivity and biological activity. The molecular formula is with a molecular weight of 178.16 g/mol.
The biological activity of 7-oxo-8H-1,8-naphthyridine-2-carboxylic acid can be attributed to its interaction with specific molecular targets:
- Antimicrobial Activity : The compound inhibits bacterial DNA gyrase, an enzyme crucial for DNA replication and transcription. This mechanism is similar to that of fluoroquinolone antibiotics, making it effective against various bacterial strains .
- Anticancer Properties : Research indicates that derivatives of naphthyridine compounds can induce oxidative stress in cancer cells, leading to increased reactive oxygen species (ROS) generation and subsequent apoptosis. The compound's ability to enhance DNA damage response (DDR) has been noted in studies involving non-small-cell lung cancer models .
- Anti-inflammatory Effects : The carboxylic acid group may contribute to anti-inflammatory properties by modulating signaling pathways involved in inflammation .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 7-oxo-8H-1,8-naphthyridine-2-carboxylic acid, it is useful to compare it with other naphthyridine derivatives:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Nalidixic Acid | Contains ethyl and methyl substituents | First-generation fluoroquinolone antibiotic |
| Gemifloxacin | Fluoroquinolone with a naphthyridine core | Enhanced antibacterial spectrum |
| Enoxacin | Contains benzothiazole moiety | Noted for its anticancer activity |
While these compounds share structural similarities, the specific substitution pattern and functional groups in 7-oxo-8H-1,8-naphthyridine-2-carboxylic acid confer distinct chemical reactivity and biological activity .
Case Studies and Research Findings
Several studies have explored the biological effects of 7-oxo-8H-1,8-naphthyridine-2-carboxylic acid:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited potent antibacterial activity against various Gram-positive and Gram-negative bacteria. Its effectiveness was comparable to established antibiotics like ciprofloxacin .
- Anticancer Activity : In vitro assays showed that derivatives of this compound had significant antiproliferative effects against several cancer cell lines, including ovarian carcinoma (A270) and hepatocellular carcinoma (Bel-7402). The IC50 values were notably lower than those of many traditional chemotherapeutics .
- Inflammation Modulation : Experimental models indicated that treatment with 7-oxo-8H-1,8-naphthyridine-2-carboxylic acid reduced markers of inflammation in induced models of chronic inflammation .
Q & A
Q. What are the common synthetic routes for 7-oxo-8H-1,8-naphthyridine-2-carboxylic acid and its derivatives?
Methodological Answer:
- Multicomponent reactions are widely used for synthesizing naphthyridine derivatives due to their efficiency in achieving high yields with minimal steps. For example, 5,6,7-trimethyl-1,8-naphthyridine-2-carboxylic acid was synthesized via a multicomponent approach .
- The Gould-Jacobs reaction is another key method for constructing the naphthyridine core. Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate derivatives were synthesized by cyclizing intermediates like 2-((pyridine-2-ylamino)methylene) malonate under reflux conditions .
Q. How is the structure of 7-oxo-8H-1,8-naphthyridine-2-carboxylic acid characterized in research settings?
Methodological Answer:
- Spectroscopic techniques such as FTIR (to confirm functional groups like carboxylic acid), ¹H NMR (for aromatic proton assignments), and mass spectrometry (to verify molecular weight) are standard .
- X-ray crystallography may be employed for precise determination of the bicyclic structure and substituent positions, as seen in structurally related compounds like 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid .
Advanced Research Questions
Q. What factors influence the decarboxylation of 1,8-naphthyridinecarboxylic acid derivatives, and how can this reaction be controlled?
Methodological Answer:
- Decarboxylation is highly dependent on reaction conditions . Heating in high-boiling solvents (e.g., dimethyl sulfoxide) or irradiation can induce decarboxylation, while cyanide ions (e.g., Cu/KCN systems) accelerate the process .
- Protecting groups or steric hindrance at the carboxylic acid position can mitigate unintended decarboxylation during synthesis. For example, benzyl ester derivatives of 1,7-naphthyridinecarboxylic acids were hydrogenolyzed selectively to retain the carboxyl group .
Q. What methodologies are employed to study the interaction of this compound with biological targets like DNA or enzymes?
Methodological Answer:
- Fluorescence quenching assays are used to quantify binding affinity. For instance, 5,6,7-trimethyl-1,8-naphthyridine-2-carboxylic acid showed high affinity for cytosine residues in DNA duplexes via fluorescence-based studies .
- Molecular docking simulations and in vitro enzyme inhibition assays (e.g., testing against topoisomerases or kinases) help elucidate mechanisms. Derivatives of 1,8-naphthyridine-3-carboxylic acid were evaluated for antihistaminic activity using in vivo models .
Q. How can researchers assess the purity and stability of 7-oxo-8H-1,8-naphthyridine-2-carboxylic acid during synthesis?
Methodological Answer:
- High-performance liquid chromatography (HPLC) with UV detection is critical for purity assessment. For example, 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,8-naphthyridine-3-carboxylic acid was analyzed via HPLC with ≥98.0% purity .
- Stability studies under varying pH, temperature, and light conditions are recommended. Thin-layer chromatography (TLC) with methanol-chloroform eluents can monitor degradation during synthesis .
Q. How do structural modifications (e.g., halogenation, alkylation) alter the bioactivity of naphthyridine derivatives?
Methodological Answer:
- Halogenation (e.g., chloro or fluoro substituents) enhances DNA intercalation and enzyme inhibition. For instance, 5-chloro-substituted naphthyridines exhibited improved anticancer activity compared to non-halogenated analogs .
- N-Alkylation of the naphthyridine core (e.g., with morpholine or piperazine) improves solubility and target selectivity. Derivatives synthesized via coupling with amines in dry DMF showed enhanced pharmacokinetic profiles .
Data Contradictions and Resolution
- Synthetic Yield Variability : reports 78% yield for decarboxylation using Cu bronze at 260°C, while notes 89% yield for hydrogenolysis of benzyl esters. These discrepancies highlight the need to optimize reaction conditions (catalyst, solvent, temperature) for specific derivatives .
- Biological Activity : While some studies emphasize DNA binding (), others focus on enzyme inhibition (). Researchers should validate mechanisms using orthogonal assays (e.g., electrophoretic mobility shift assays for DNA interactions vs. enzyme kinetics for inhibition).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
